molecular formula C4H11ClO3Si B1661992 (Chloromethyl)trimethoxysilane CAS No. 5926-26-1

(Chloromethyl)trimethoxysilane

Cat. No. B1661992
CAS RN: 5926-26-1
M. Wt: 170.66 g/mol
InChI Key: FPOSCXQHGOVVPD-UHFFFAOYSA-N
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Patent
US07619108B2

Procedure details

170.7 g (1 mol) of chloromethyltrimethoxysilane, 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g (0.05 mol % based on silane) of phenothiazine are placed in a reaction vessel at 90° C. and 130.4 g (1.05 mol) of potassium methacrylate are added a little at a time over a period of 1 hour. After stirring at 90° C. for another 2 hours, the reaction is complete. After filtration from the potassium chloride formed, the product is distilled by means of a short-path evaporator, giving 207.1 g (94%) of methacryloxymethyl-trimethoxysilane having a purity of 98.5%.
Quantity
170.7 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
130.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][Si:3]([O:8][CH3:9])([O:6][CH3:7])[O:4][CH3:5].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[K+]>C(P(CCCC)CCCC)CCC>[C:10]([O:15][CH2:2][Si:3]([O:8][CH3:9])([O:6][CH3:7])[O:4][CH3:5])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
170.7 g
Type
reactant
Smiles
ClC[Si](OC)(OC)OC
Name
Quantity
6.1 g
Type
catalyst
Smiles
C(CCC)P(CCCC)CCCC
Step Two
Name
Quantity
130.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring at 90° C. for another 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration from the potassium chloride
CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
the product is distilled by means of a short-path evaporator

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 207.1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.